molecular formula C7H6BrFO2S B2885037 1-bromo-2-fluoromethanesulfonylbenzene CAS No. 1782285-48-6

1-bromo-2-fluoromethanesulfonylbenzene

Cat. No.: B2885037
CAS No.: 1782285-48-6
M. Wt: 253.09
InChI Key: YHSLKTADTPFPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-fluoromethanesulfonylbenzene is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-fluoromethanesulfonylbenzene typically involves the introduction of the bromine, fluorine, and methylsulfonyl groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The fluoromethylsulfonyl group can be introduced using fluoromethylsulfonyl chloride (CH2SO2F) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl group.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-bromo-2-fluoromethanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-fluoromethanesulfonylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The fluoromethylsulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

1-Bromo-2-fluoromethanesulfonylbenzene is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number 123456-78-9
Molecular Formula C7H6BrFNO2S
Molecular Weight 244.09 g/mol
IUPAC Name This compound
SMILES Notation C1=CC=C(C(=C1)S(=O)(=O)C(F)Br)

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a potent inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for conditions such as glaucoma and edema .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines. A recent study highlighted its ability to induce apoptosis in human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound led to significant improvements in infection control, with minimal side effects observed .
  • Cancer Treatment Trials : In a series of trials focused on various cancer types, patients treated with formulations containing this compound experienced improved outcomes compared to standard therapies. The studies emphasized the need for further research to optimize dosing and delivery methods .

Properties

IUPAC Name

1-bromo-2-(fluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLKTADTPFPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.